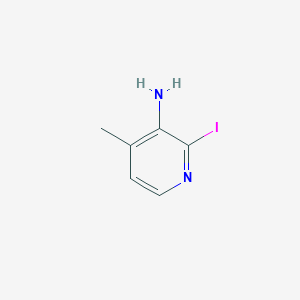

3-Pyridinamine, 2-iodo-4-methyl-

Description

Contextualization of Pyridine (B92270) Derivatives in Heterocyclic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. google.comoapi.int Its derivatives are ubiquitous, found in a wide array of natural products, including alkaloids, vitamins, and coenzymes. sigmaaldrich.com The unique electronic properties of the pyridine ring, arising from the electronegative nitrogen atom, make it a versatile scaffold for the synthesis of a diverse range of functional molecules. oapi.intsigmaaldrich.com

The synthesis of pyridine derivatives can be achieved through various methods, including condensation reactions, cyclization reactions, and cross-coupling reactions. google.com These methods allow for the introduction of a wide variety of substituents onto the pyridine ring, enabling the fine-tuning of the molecule's physical, chemical, and biological properties. As a result, pyridine derivatives are extensively used in the pharmaceutical, agrochemical, and materials science industries. google.comoapi.int

Significance of Halogenated Pyridinamines as Advanced Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility. Halogenated pyridines are key intermediates in a multitude of chemical transformations, most notably in cross-coupling reactions. The carbon-halogen bond serves as a reactive handle, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of regiocontrol. smolecule.com This capability is crucial for the construction of complex molecular architectures. smolecule.comgoogle.com

When a halogen is combined with an amino group on the pyridine ring, as in halogenated pyridinamines, the resulting molecule possesses two distinct reactive sites. The amino group can act as a nucleophile or a directing group, while the halogen provides a site for electrophilic substitution or cross-coupling. This dual functionality makes halogenated pyridinamines highly valuable and versatile building blocks in organic synthesis.

Overview of 3-Pyridinamine, 2-iodo-4-methyl- as a Strategic Research Target

The compound 3-Pyridinamine, 2-iodo-4-methyl- is an exemplary case of a strategically designed synthetic intermediate. Its structure, featuring an amino group at the 3-position, an iodine atom at the 2-position, and a methyl group at the 4-position of the pyridine ring, is tailored for specific synthetic applications. The presence of the iodine atom, the most reactive of the halogens in many cross-coupling reactions, makes it a particularly attractive substrate for the introduction of a wide range of functional groups.

While specific research exclusively focused on 3-Pyridinamine, 2-iodo-4-methyl- is not extensively documented in publicly available literature, the strategic importance of closely related analogues is well-established in patent literature. For instance, the structurally similar compound, 6-chloro-2-iodo-4-methylpyridin-3-amine, has been utilized as a key intermediate in the synthesis of Toll-like receptor (TLR) modulators. These modulators, particularly those targeting TLR-8, are under investigation for their therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and viral infections like hepatitis B. oapi.int The synthesis of these complex therapeutic agents often relies on the versatile reactivity of intermediates like halogenated pyridinamines.

The synthesis of such intermediates can be achieved through a multi-step process, often involving the nitration of a substituted pyridine, followed by reduction of the nitro group to an amine, and subsequent iodination. The resulting halogenated pyridinamine is then poised for further elaboration into the final target molecule.

Physicochemical Properties of 3-Pyridinamine, 2-iodo-4-methyl-

| Property | Value |

| CAS Number | 639807-19-5 |

| Molecular Formula | C6H7IN2 |

| Molecular Weight | 234.04 g/mol |

| IUPAC Name | 2-iodo-4-methylpyridin-3-amine |

| Canonical SMILES | CC1=C(C(=NC=C1)I)N |

| InChI Key | XUSGWEAONIVAHJ-UHFFFAOYSA-N |

Note: The data in this table is compiled from various chemical databases and may be computed.

Structure

2D Structure

3D Structure

Properties

CAS No. |

639807-19-5 |

|---|---|

Molecular Formula |

C6H7IN2 |

Molecular Weight |

234.04 g/mol |

IUPAC Name |

2-iodo-4-methylpyridin-3-amine |

InChI |

InChI=1S/C6H7IN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 |

InChI Key |

XUSGWEAONIVAHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)I)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyridinamine, 2 Iodo 4 Methyl and Analogues

Strategies for Pyridine (B92270) Ring Functionalization and Derivatization

The precise installation of substituents on the pyridine ring is a cornerstone of modern organic synthesis. The electronic nature of the pyridine ring, being electron-deficient, presents unique challenges and opportunities for regioselective functionalization.

Regioselective Iodination Protocols for Pyridinamines

The introduction of an iodine atom at a specific position on the pyridine ring is a valuable transformation, as the resulting iodo-pyridine can serve as a versatile precursor for a variety of cross-coupling reactions. Direct C-H iodination of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh reaction conditions. youtube.com However, several strategies have been developed to achieve regioselective iodination.

One approach involves a radical-based direct C-H iodination protocol. rsc.org This method has been shown to be effective for the C3 and C5 iodination of pyridones and pyridines. rsc.org For the synthesis of 2-iodo-pyridines, alternative strategies are often employed. For instance, the conversion of pyridine N-oxides can facilitate halogenation at the 2-position. nih.gov Another strategy involves metalation-trapping sequences, where a directing group guides the metalation to a specific position, followed by quenching with an iodine electrophile. nih.gov

A notable method for the synthesis of 2-iodo-4-methylaniline (B1303665) involves the reaction of p-toluidine (B81030) with ammonium (B1175870) iodide and copper iodide under an oxygen atmosphere, yielding the desired product in good yield. prepchem.com While this method applies to an aniline (B41778) derivative, the principles could potentially be adapted for pyridinamine substrates.

Methylation Approaches on Pyridine Scaffolds

The introduction of a methyl group onto a pyridine ring can be accomplished through various methods, with the choice of strategy often depending on the desired regioselectivity and the other substituents present on the ring.

For the methylation of pyridines, radical additions can be employed, though predicting the regioselectivity can be challenging. youtube.com Alternatively, the metalation of pyridines followed by alkylation with an electrophile like methyl iodide is a common and often more selective approach. youtube.com For example, the treatment of 3-chloropyridine (B48278) with LDA followed by ethyl iodide results in the exclusive formation of 3-chloro-4-ethylpyridine. youtube.com This highlights the ability of a directing group to control the position of functionalization.

In the context of 2-amino-4-methylpyridine (B118599) analogues, a synthetic route starting from 2-amino-4-methylpyridine (1) has been described. nih.gov This suggests that the 4-methyl group can be present in the starting material, which is then further functionalized.

Introduction of the Amine Functionality via Amination Reactions

The introduction of an amino group onto the pyridine ring is a key step in the synthesis of pyridinamines. Several methods exist for this transformation.

The Chichibabin amination is a classic method for the direct amination of pyridines, but it often suffers from limited substrate scope and harsh reaction conditions. organic-chemistry.org A more general and efficient method for the 2-amination of pyridines involves the conversion of pyridine N-oxides to 2-aminopyridines in a one-pot fashion using Ts2O-tBuNH2 followed by in situ deprotection with TFA. organic-chemistry.orgresearchgate.net This method exhibits high yields and excellent regioselectivity for the 2-position. organic-chemistry.orgresearchgate.net

For the synthesis of 3-aminopyridine (B143674), a common laboratory preparation involves the Hofmann rearrangement of nicotinamide (B372718) using an alkaline potassium hypobromite (B1234621) solution. orgsyn.org Other methods include the reduction of 3-nitropyridine (B142982) and the hydrolysis of benzyl (B1604629) 3-pyridylcarbamate. orgsyn.org A patent describes a one-step reaction to produce 3-amino-4-methylpyridine (B17607) from 4-methylpyridine-3-boronic acid using an inorganic amide as an ammonia (B1221849) source in the presence of a metal oxide catalyst. google.com

Multi-Step Synthetic Sequences from Precursor Compounds

The synthesis of complex substituted pyridines like 3-Pyridinamine, 2-iodo-4-methyl- often requires multi-step sequences that strategically build upon simpler, commercially available precursors.

Cyclization Reactions in Pyridine Core Formation

While many synthetic strategies for substituted pyridines start with a pre-formed pyridine ring, it is also possible to construct the pyridine core through cyclization reactions. A notable example is the formal [4+1] cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA) to form 6-azaindole (B1212597) derivatives. chemrxiv.orgdigitellinc.comrsc.org This reaction proceeds through the activation of the methyl group and subsequent cyclization. chemrxiv.orgrsc.org While this specific reaction leads to a fused ring system, the underlying principles of activating a methyl group on a pyridine ring for cyclization could be adapted for other synthetic targets.

Sequential Halogenation and Alkylation Strategies

A common and powerful approach to synthesizing polysubstituted pyridines involves a sequence of halogenation and alkylation reactions. The order of these reactions is crucial for achieving the desired substitution pattern.

For instance, a patent describes a method for preparing 2-chloro-4-iodo-5-methylpyridine (B598715) starting from 2-chloro-5-methylpyridine. google.com This process involves a sequence of nitration, reduction, diazotization, and finally iodination to introduce the iodine at the 4-position. google.com This demonstrates a strategy where existing substituents direct the introduction of new functional groups.

Another general strategy involves the halogenation of a pyridine, which then serves as a handle for subsequent cross-coupling reactions to introduce alkyl or other groups. The regioselectivity of the initial halogenation can be controlled by various factors, including the electronic nature of the substituents already on the ring and the use of directing groups. nih.govnih.gov

Below is a table summarizing some of the key reactions and starting materials discussed:

| Reaction Type | Starting Material | Reagents | Product | Reference |

| Iodination | p-Toluidine | NH4I, CuI, O2 | 2-Iodo-4-methylaniline | prepchem.com |

| Amination | Pyridine N-oxides | Ts2O, t-BuNH2, TFA | 2-Aminopyridines | organic-chemistry.orgresearchgate.net |

| Amination | Nicotinamide | Br2, NaOH | 3-Aminopyridine | orgsyn.org |

| Amination | 4-Methylpyridine-3-boronic acid | Inorganic amide, metal oxide | 3-Amino-4-methylpyridine | google.com |

| Cyclization | 3-Amino-4-methylpyridines | TFAA | 6-Azaindole derivatives | chemrxiv.orgdigitellinc.comrsc.org |

| Sequential Halogenation | 2-Chloro-5-methylpyridine | 1. HNO3/H2SO4 2. Fe/AcOH 3. NaNO2/H2SO4 4. KI | 2-Chloro-4-iodo-5-methylpyridine | google.com |

Selective Amination Procedures for Halopyridines

The introduction of an amino group onto a pyridine ring, particularly one already substituted with a halogen, requires precise control of regioselectivity. Various methods have been developed for the selective amination of halopyridines.

A highly efficient and environmentally friendly method involves the base-promoted selective amination of polyhalogenated pyridines using water as a solvent. acs.org This approach avoids the use of noble transition metals. For instance, the reaction of 2,5-dibromopyridine (B19318) with N,N-dimethylformamide (DMF) in the presence of sodium tert-butoxide (NaOtBu) in water at 140°C leads to selective amination at the C2-position. acs.org Mechanistic studies suggest that the reaction likely proceeds through the base-assisted dissociation of DMF to generate dimethylamine (B145610) in situ. acs.org This method has been successfully scaled up, providing the desired 2-aminopyridine (B139424) derivative in high yield. acs.org

The Chichibabin reaction is a classic method for pyridine amination, typically involving sodium amide for nucleophilic amination at the 2-position. Direct C-H amination of pyridines can also be achieved, with recent developments focusing on C4-selective processes. One such method employs a nucleophilic substitution of hydrogen (SNH) via 4-pyridyl pyridinium (B92312) salt intermediates, which then react with aqueous ammonia to yield 4-aminopyridine (B3432731) products. nih.gov The regioselectivity is controlled by the electronic properties of the pyridine reagents. nih.gov

Palladium-catalyzed amination is another powerful tool. The coupling of halopyridines with hydrazine (B178648) derivatives can be achieved using a Pd/BINAP catalyst system. acs.org For example, 2,5-dibromopyridine undergoes selective coupling at the 2-position with high yield. acs.org The choice of ligand is crucial; sterically hindered monodentate biphenylphosphine ligands are effective for coupling chloropyridines, while chelating phosphines like BINAP are also used. acs.org

The following table summarizes various selective amination methods for halopyridines.

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Selectivity | Yield |

| 2,5-Dibromopyridine | DMF, NaOtBu | H₂O, 140°C | 5-Bromo-N,N-dimethylpyridin-2-amine | C2-selective | 92% (on 0.5 mol scale) |

| Pyridine | Aqueous Ammonia | 4-pyridyl pyridinium salt intermediate | 4-Aminopyridine | C4-selective | - |

| 2,5-Dibromopyridine | Hydrazine derivative | Pd(OAc)₂, BINAP, NaOtBu | 2-(5-Bromopyridin-2-yl)hydrazone | C2-selective | High |

| 2-Chloropyridine | Hydrazine derivative | Pd/DPPF | 2-Hydrazinylpyridine derivative | C2-selective | Moderate |

Advanced Synthetic Techniques and Optimization

To improve efficiency, reduce waste, and access complex molecular architectures, advanced synthetic techniques such as catalytic methods and one-pot reactions are increasingly employed in the synthesis of pyridinamine analogues.

Catalysis offers atom-economical and highly selective routes to functionalized pyridines. Both transition-metal catalysis and organocatalysis have been successfully applied.

Palladium-catalyzed cross-coupling reactions are widely used. For instance, a method for synthesizing multi-substituted pyridines from β-aryl-substituted α,β-unsaturated oxime ethers and alkenes has been developed using a Pd(OAc)₂ catalyst with a sterically hindered pyridine ligand. rsc.org This reaction proceeds via electrophilic C–H alkenylation followed by an aza-6π-electrocyclization to form the pyridine ring with complete regioselectivity. rsc.org

Copper-catalyzed reactions also provide a modular synthesis of highly substituted pyridines. A cascade reaction involving a Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates generates a 3-azatriene intermediate. nih.gov This intermediate then undergoes electrocyclization and air oxidation to afford the pyridine product in good yields. nih.gov

Organocatalysis presents a metal-free alternative. An amine-catalyzed aza-Rauhut–Currier reaction between allenoates and N-sulfonyl-1-aza-1,3-dienes, catalyzed by TMEDA, produces highly substituted pyridines. thieme-connect.com This cascade involves the initial aza-Rauhut–Currier reaction, followed by cyclization and desulfonation. thieme-connect.com

The table below outlines several catalytic methods for pyridine synthesis.

| Catalyst System | Substrates | Reaction Type | Key Features |

| Pd(OAc)₂ / Pyridine Ligand | α,β-Unsaturated oxime ethers, Alkenes | C–H Activation / Cycloaddition | Complete regioselectivity for 4-substituted pyridines. rsc.org |

| Copper Catalyst | Alkenylboronic acids, α,β-Unsaturated ketoxime O-pentafluorobenzoates | Cross-coupling / Electrocyclization Cascade | Mild, modular, good functional group tolerance. nih.gov |

| TMEDA (Organocatalyst) | Allenoates, N-sulfonyl-1-aza-1,3-dienes | Aza-Rauhut–Currier / Cascade | Metal-free, synthesizes tetra- and penta-substituted pyridines. thieme-connect.com |

| Rh₂(OAc)₄ | Isoxazoles, Vinyldiazomethanes | Carbenoid-induced Ring Expansion | Forms highly functionalized pyridines. acs.org |

One-pot and cascade reactions are highly valuable for synthesizing complex molecules like substituted pyridines from simple precursors in a single operation, which enhances synthetic efficiency by reducing the need for intermediate purification steps.

A prominent example is the Bohlmann-Rahtz pyridine synthesis, which has been modified for one-pot procedures. This method involves the three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone, proceeding with total regiochemical control to give good yields of pyridines without an additional acid catalyst. core.ac.uk This approach can be accelerated using microwave irradiation. core.ac.uk

Another versatile one-pot method involves a rhodium carbenoid-induced ring expansion of isoxazoles. acs.orgnih.gov This sequence starts with the insertion of a rhodium vinylcarbenoid into the N-O bond of an isoxazole, followed by heating to induce a rearrangement to a 1,4-dihydropyridine, which is then oxidized with DDQ to the final pyridine product. acs.org

Organocatalyzed formal (3+3) cycloaddition reactions also provide a practical one-pot synthesis of substituted pyridines from readily available enamines and enal/ynal/enone substrates. acs.org This method has been demonstrated on a large scale for the synthesis of a 3-aminopyridine precursor used in the manufacture of sotorasib. acs.org Furthermore, a four-component protocol using recyclable silica (B1680970) gel as a catalyst has been developed for the synthesis of poly-substituted pyridines from benzaldehyde, aniline, malononitrile, and a 1,3-dicarbonyl compound, offering excellent yields in short reaction times. tandfonline.com

The following table summarizes different one-pot strategies for pyridine synthesis.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Scope |

| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl compound, Ammonia, Alkynone | No acid catalyst, optional microwave irradiation | Polysubstituted pyridines and terpyridines. core.ac.uk |

| Rhodium Carbenoid Ring Expansion | Isoxazoles, Vinyldiazomethanes | Rh₂(OAc)₄, Toluene, Reflux, DDQ oxidation | Highly functionalized pyridines and 1,4-dihydropyridines. acs.orgnih.gov |

| Formal (3+3) Cycloaddition | Enamines, Enals/Ynals/Enones | Organocatalyst (e.g., FeCl₃/pyrrolidine HCl) | Tri- or tetrasubstituted pyridines. acs.org |

| Four-Component Reaction | Benzaldehyde, Aniline, Malononitrile, 1,3-Dicarbonyl compound | SiO₂, 45-50°C | Poly-substituted pyridines. tandfonline.com |

| Isothiourea-catalyzed Cascade | (Phenylthio)acetic acid, α,β-Unsaturated ketimines | Isothiourea organocatalyst | 2,4,6-Trisubstituted pyridines. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Pyridinamine, 2 Iodo 4 Methyl

Halogen-Mediated Cross-Coupling Reactions

The presence of an iodine atom on the pyridine (B92270) ring makes 3-Pyridinamine, 2-iodo-4-methyl- an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org In the case of 3-Pyridinamine, 2-iodo-4-methyl-, this reaction allows for the introduction of a wide range of aryl and alkyl groups at the 2-position of the pyridine ring.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. libretexts.org The reaction is initiated by the oxidative addition of the iodo-pyridinyl compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. The final step is reductive elimination, which yields the desired coupled product and regenerates the Pd(0) catalyst. libretexts.orgyonedalabs.com

The reaction conditions for the Suzuki-Miyaura coupling of 3-Pyridinamine, 2-iodo-4-methyl- can be tailored to achieve high yields and accommodate a variety of coupling partners. Key parameters that can be adjusted include the choice of palladium catalyst, ligand, base, and solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature | Yield |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol | 110 °C | Good |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane/H₂O | Room Temp - 100 °C | Good to Excellent nih.gov |

This table presents a generalized summary of conditions. Specific yields are highly dependent on the nature of the coupling partners.

The unprotected amine group in 3-Pyridinamine, 2-iodo-4-methyl- can sometimes interfere with the catalytic cycle by coordinating to the palladium center. nih.gov However, the use of appropriate ligands and reaction conditions can mitigate this issue, allowing for efficient coupling without the need for protecting groups. nih.gov

Beyond the Suzuki-Miyaura reaction, the Heck and Sonogashira couplings provide alternative and complementary methods for forging new carbon-carbon bonds at the 2-position of 3-Pyridinamine, 2-iodo-4-methyl-.

The Heck reaction couples the iodo-pyridine with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of substituted styrenes and other vinyl-substituted pyridines. A related reaction, the Sonogashira coupling , involves the reaction of the iodo-pyridine with a terminal alkyne, catalyzed by both palladium and copper(I) salts. scirp.org This method provides a direct route to 2-alkynyl-substituted pyridines. scirp.org

Interestingly, a tandem Heck-Sonogashira reaction has been reported for a structurally similar compound, 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol, where an unexpected 5-enynyl substituted pyrimidine (B1678525) was formed as the major product. nih.govacs.orgsigmaaldrich.com This suggests the potential for complex and tandem transformations when applying these reactions to 3-Pyridinamine, 2-iodo-4-methyl-.

Table 2: Comparison of Heck and Sonogashira Coupling

| Reaction | Coupling Partner | Key Catalysts | Bond Formed |

| Heck | Alkene | Palladium | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Palladium, Copper(I) | C(sp²)-C(sp) |

The Stille coupling offers another versatile method for carbon-carbon bond formation, utilizing organotin reagents as the coupling partners. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgpsu.edu A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. libretexts.org

The general mechanism involves the coupling of an organic halide with an organotin compound, catalyzed by a palladium complex. wikipedia.org The choice of palladium catalyst and ligands can significantly influence the reaction's efficiency. harvard.edu Additives like copper(I) iodide (CuI) can also accelerate the reaction rate. harvard.edu

Other organometallic transformations beyond the standard cross-coupling reactions can also be envisaged for 3-Pyridinamine, 2-iodo-4-methyl-, although specific examples in the literature are scarce. These could include reactions like the Negishi coupling (using organozinc reagents) or the Hiyama coupling (using organosilicon reagents).

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of 3-Pyridinamine, 2-iodo-4-methyl- is also dictated by the nucleophilic character of the amine group and the pyridine nitrogen, as well as the potential for substitution at the iodinated carbon.

The amine group at the 3-position and the nitrogen atom within the pyridine ring are both potential sites for electrophilic attack. The reactivity of these sites is influenced by the electronic properties of the pyridine ring, which is activated by the electron-donating amine and methyl groups.

The pyridine nitrogen can react with electrophiles such as alkyl halides or acids. For instance, reactions of 4-aminopyridine (B3432731) with halogens like iodine monochloride (ICl) and iodine monobromide (IBr) have been shown to result in the formation of charge-transfer complexes and ionic species. acs.org A similar reactivity profile can be anticipated for 3-Pyridinamine, 2-iodo-4-methyl-, where the pyridine nitrogen can act as a nucleophile.

The exocyclic amine group can also undergo various reactions, including acylation, alkylation, and diazotization, although its nucleophilicity is somewhat attenuated by the delocalization of its lone pair into the aromatic pyridine ring.

The iodine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. However, SNAr reactions on pyridine rings are generally more facile when the leaving group is activated by an electron-withdrawing group, which is not the case in 3-Pyridinamine, 2-iodo-4-methyl-.

Studies on the SNAr reactions of 2-substituted N-methylpyridinium ions have shown a leaving group reactivity order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This indicates that for pyridinium (B92312) systems, iodide is not a particularly reactive leaving group in SNAr reactions where nucleophilic addition is not the rate-determining step. nih.gov While 3-Pyridinamine, 2-iodo-4-methyl- is not a pyridinium ion, this data suggests that direct nucleophilic displacement of the iodide may require harsh reaction conditions or specific activation.

Dearomatization Pathways and Subsequent Functionalization

The dearomatization of pyridines is a powerful strategy for accessing three-dimensional molecular architectures from flat, aromatic precursors. For 3-Pyridinamine, 2-iodo-4-methyl-, dearomatization typically requires activation of the pyridine ring, making it more susceptible to nucleophilic attack. This can be achieved by N-alkylation or N-acylation to form a pyridinium salt, which significantly lowers the energy of the LUMO and enhances the electrophilicity of the ring carbons.

Once activated, the pyridinium salt can undergo nucleophilic addition. The regioselectivity of this addition is influenced by the electronic and steric effects of the substituents. In the case of 3-Pyridinamine, 2-iodo-4-methyl-, the amino group at the 3-position is electron-donating, while the iodo group at the 2-position is electron-withdrawing and a good leaving group. Nucleophilic attack is generally favored at the C2, C4, and C6 positions.

Subsequent functionalization of the resulting dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediates can lead to a diverse array of saturated N-heterocycles. For example, the enamine or imine functionalities present in these dearomatized intermediates can be targeted for further reactions.

Table 1: Potential Dearomatization and Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type | Notes |

| Reductive Dearomatization | NaBH4, Hantzsch Ester | Dihydropyridine/Tetrahydropyridine | The amino and iodo groups influence the regioselectivity of hydride attack. |

| Nucleophilic Addition | Grignard reagents, Organolithiums | Substituted Dihydropyridines | Requires prior N-activation of the pyridine ring. |

| Cycloaddition Reactions | Dienes (e.g., maleimides) | Bicyclic Adducts | The pyridine ring can act as a diene or dienophile depending on the reaction partner. |

| Subsequent Functionalization | Electrophilic addition, Reduction | Functionalized Piperidines | The double bonds in dihydropyridine intermediates can be further functionalized. |

Functional Group Interconversions and Derivatization Strategies

The functional groups on 3-Pyridinamine, 2-iodo-4-methyl- offer multiple handles for derivatization. The amino group can be acylated, alkylated, or diazotized, leading to a wide range of derivatives. The iodine atom is a versatile functional group that can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of carbon, alkyne, and nitrogen substituents, respectively.

These derivatization strategies are crucial for creating libraries of compounds for biological screening and for the synthesis of complex target molecules. The interplay between the different functional groups can be exploited to achieve selective transformations.

Table 2: Derivatization Strategies for 3-Pyridinamine, 2-iodo-4-methyl-

| Functional Group | Reaction Type | Reagents | Product |

| Amino Group | Acylation | Acetyl chloride, Acetic anhydride (B1165640) | N-acetyl derivative |

| Amino Group | Diazotization followed by Sandmeyer Reaction | NaNO2, HCl, CuX (X = Cl, Br, CN) | Halogen or cyano-substituted pyridine |

| Iodo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyridine |

| Iodo Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted pyridine |

| Iodo Group | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Diamino-substituted pyridine |

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions involving 3-Pyridinamine, 2-iodo-4-methyl- is essential for controlling reaction outcomes and designing new synthetic methodologies.

While specific kinetic data for reactions of 3-Pyridinamine, 2-iodo-4-methyl- are not extensively reported in the literature, general principles of physical organic chemistry can be applied. For instance, in nucleophilic aromatic substitution reactions where the iodine is displaced, the reaction rate would be expected to follow a second-order rate law, dependent on the concentrations of both the pyridine substrate and the nucleophile. The rate would also be influenced by the solvent polarity and the nature of the nucleophile.

Kinetic studies of related iodopyridine reactions have shown that the reaction rates are sensitive to the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups generally accelerate the rate of nucleophilic substitution, while electron-donating groups retard it.

The identification of reaction intermediates is key to confirming proposed reaction mechanisms. In the case of nucleophilic aromatic substitution on the pyridine ring, the formation of a Meisenheimer-type intermediate is often postulated. This is a negatively charged species where the nucleophile has added to the ring, temporarily disrupting the aromaticity. Spectroscopic techniques such as NMR and mass spectrometry can be used to detect and characterize such intermediates, often at low temperatures to enhance their stability. In dearomatization reactions, the dihydropyridine and tetrahydropyridine intermediates are key species that can sometimes be isolated and characterized.

The substituents on the pyridine ring of 3-Pyridinamine, 2-iodo-4-methyl- have a profound influence on its reactivity and the selectivity of its reactions.

Amino Group (NH2): As a strong electron-donating group through resonance, the amino group at the 3-position activates the ring towards electrophilic attack and deactivates it towards nucleophilic attack. It directs incoming electrophiles primarily to the 2-, 4-, and 6-positions.

Iodo Group (I): The iodine atom at the 2-position is electron-withdrawing through induction but can be a weak electron-donator through resonance. Its primary role is often as a good leaving group in nucleophilic substitution reactions. It also provides a site for metal-catalyzed cross-coupling reactions.

Methyl Group (CH3): The methyl group at the 4-position is a weak electron-donating group through induction and hyperconjugation. It has a modest activating effect on the ring and can influence the regioselectivity of reactions through steric hindrance.

Table 3: Predicted Influence of Substituents on Reactivity

| Reaction Type | Influence of Amino Group | Influence of Iodo Group | Influence of Methyl Group | Overall Predicted Outcome |

| Electrophilic Aromatic Substitution | Strong activating, directs ortho/para | Deactivating | Weak activating | Substitution likely at C6, influenced by steric hindrance. |

| Nucleophilic Aromatic Substitution | Deactivating | Activating (as leaving group) | Weak deactivating | Substitution favored at C2, displacing the iodo group. |

| Dearomatization (via N-activation) | Electron-donating, may disfavor N-activation | Electron-withdrawing, may favor N-activation | Electron-donating, may disfavor N-activation | Reactivity will depend on the balance of electronic effects on the nitrogen lone pair. |

Spectroscopic and Structural Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and can also be used to deduce its elemental composition and structural features through fragmentation patterns.

The electron ionization mass spectrum of a compound provides a unique fingerprint. For example, the NIST WebBook contains mass spectral data for related compounds like 2-Pyridinamine, 3-methyl- and 2-Pyridinamine, 4-methyl-, which can serve as a reference for identifying unknown pyridine (B92270) derivatives. nist.govnist.gov The molecular ion peak in the mass spectrum of 3-Pyridinamine, 2-iodo-4-methyl- would be expected at a mass-to-charge ratio corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the iodine atom and the methyl group, providing further structural confirmation. The EPA/NIH Mass Spectral Data Base is another extensive collection that can be used for compound identification. govinfo.gov

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for 3-Pyridinamine, 2-iodo-4-methyl- was not found in the search results, numerous studies have utilized X-ray crystallography to analyze related heterocyclic compounds. mdpi.comresearchgate.net For example, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was determined, revealing its triclinic crystal system and P-1 space group. mdpi.com Similarly, the crystal structure of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine was solved, showing a monoclinic crystal system with the space group P21. researchgate.net These examples highlight the power of X-ray crystallography in providing unambiguous structural proof. The process typically involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional model of the molecule.

Advanced Vibrational Spectroscopy Applications (IR, Raman) for Structural Analysis

Infrared (IR) and Raman spectroscopy are forms of vibrational spectroscopy that provide information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

IR spectroscopy is particularly useful for identifying characteristic functional groups. The NIST Chemistry WebBook provides IR spectra for related compounds such as 2-Pyridinamine, 4-methyl- and Pyrimidine (B1678525), 4-methyl-. nist.govnist.gov For 3-Pyridinamine, 2-iodo-4-methyl-, one would expect to observe characteristic peaks for the N-H stretching of the amine group, C-H stretching of the methyl group and the aromatic ring, and C=C and C=N stretching vibrations of the pyridine ring.

Computational and Theoretical Chemistry Studies on 3 Pyridinamine, 2 Iodo 4 Methyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 3-Pyridinamine, 2-iodo-4-methyl-. These calculations can provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its reactivity.

For aminopyridines, the amino group generally acts as an electron-donating group, increasing the electron density of the pyridine (B92270) ring. This effect is most pronounced at the ortho and para positions relative to the amino group. The methyl group at position 4 also contributes to the electron density of the ring through a positive inductive effect. Conversely, the iodine atom at position 2 is expected to have a dual electronic role. While it is an electronegative atom that withdraws electron density through an inductive effect (-I), it can also donate electron density through a resonance effect (+M) due to its lone pairs.

Table 1: Predicted Electronic Properties of Substituted Pyridines This table is illustrative and based on general principles of substituent effects on the pyridine ring.

| Property | Effect of Amino Group | Effect of Iodo Group | Effect of Methyl Group | Predicted Net Effect on 3-Pyridinamine, 2-iodo-4-methyl- |

|---|---|---|---|---|

| Electron Density on Ring | Increase (+M > -I) | Slight Decrease (-I > +M) | Increase (+I) | Overall increase, particularly at positions ortho and para to the amino group. |

| HOMO Energy | Increase | Slight Decrease | Increase | Relatively high, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Slight Increase | Decrease | Slight Increase | Lowered, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Decrease | Decrease | Slight Decrease | Relatively small, suggesting high reactivity. |

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful tool for predicting the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For 3-Pyridinamine, 2-iodo-4-methyl-, DFT could be used to predict the outcomes of various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Given the electron-rich nature of the pyridine ring, electrophilic aromatic substitution is a likely reaction pathway. DFT calculations on similar aminopyridine systems can help predict the most favorable sites for substitution. The directing effects of the substituents would suggest that electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating amino group. DFT can also be employed to investigate the mechanisms of reactions involving the amino group itself, such as acylation or alkylation. Furthermore, the presence of an iodine atom opens up possibilities for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), and DFT can be instrumental in understanding the mechanistic details of these transformations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a relatively rigid molecule like 3-Pyridinamine, 2-iodo-4-methyl-, MD simulations can provide insights into its conformational preferences, particularly the orientation of the amino group and the vibrational modes of the molecule.

In a solution or biological environment, MD simulations can reveal how the molecule interacts with its surroundings. These simulations can model the formation of intermolecular hydrogen bonds between the amino group and solvent molecules, as well as potential halogen bonding involving the iodine atom. Understanding the conformational dynamics is crucial for predicting how the molecule might interact with biological targets such as enzymes or receptors. While specific MD studies on this compound are lacking, the general methodology is widely applied to substituted pyridines to explore their dynamic behavior and intermolecular interactions. nih.govmdpi.com

Prediction of Spectroscopic Properties and Intermolecular Interactions

Computational methods can accurately predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. aip.org These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. For 3-Pyridinamine, 2-iodo-4-methyl-, theoretical calculations can help assign specific peaks in its 1H and 13C NMR spectra and predict the vibrational frequencies associated with the C-N, C-I, and N-H bonds in its IR spectrum.

The presence of both a hydrogen bond donor (the amino group) and a halogen atom suggests that 3-Pyridinamine, 2-iodo-4-methyl- can participate in a range of intermolecular interactions. The amino group can form hydrogen bonds with suitable acceptors, while the iodine atom can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site. DFT and other computational methods can be used to model the strength and geometry of these interactions, which are crucial for understanding the crystal packing of the molecule and its potential for forming supramolecular assemblies.

Table 2: Predicted Spectroscopic and Interaction Properties This table is illustrative and based on computational studies of analogous compounds.

| Spectroscopic/Interaction Property | Predicted Feature for 3-Pyridinamine, 2-iodo-4-methyl- |

|---|---|

| 1H NMR | Aromatic protons with chemical shifts influenced by the electronic effects of the substituents. A broad singlet for the -NH2 protons. |

| 13C NMR | Distinct signals for each carbon atom, with the carbon attached to the iodine showing a characteristic shift. |

| IR Spectroscopy | N-H stretching vibrations for the amino group, C-I stretching vibration, and various aromatic C-H and C-N stretching and bending modes. |

| Intermolecular Interactions | Hydrogen bonding via the amino group. Halogen bonding via the iodine atom. π-π stacking interactions between pyridine rings. |

Theoretical Insights into Reactivity and Selectivity

Theoretical calculations provide valuable insights into the reactivity and selectivity of a molecule by identifying the most likely sites for chemical reactions. For 3-Pyridinamine, 2-iodo-4-methyl-, the distribution of electron density and the nature of the frontier molecular orbitals are key determinants of its reactivity.

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. The methyl group also weakly activates the ring. The iodine atom, while deactivating through its inductive effect, can also direct electrophiles to the ortho and para positions. The interplay of these groups will determine the regioselectivity of electrophilic substitution reactions. Computational analysis of reactivity descriptors, such as Fukui functions and the dual descriptor, can pinpoint the most nucleophilic and electrophilic sites within the molecule. mostwiedzy.pl

The pyridine nitrogen introduces a site of basicity and is a primary target for protonation and alkylation. The presence of the electron-donating amino and methyl groups is expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. scribd.com The iodine atom at the 2-position can be substituted via nucleophilic aromatic substitution, particularly with strong nucleophiles, or participate in metal-catalyzed cross-coupling reactions, offering a handle for further functionalization.

Applications and Advanced Research Trajectories of 3 Pyridinamine, 2 Iodo 4 Methyl in Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The dual functionality of 3-Pyridinamine, 2-iodo-4-methyl- makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are core structures in many pharmaceutically active compounds. The ortho-relationship of the iodo and amino groups is particularly suited for annulation reactions, where a new ring is fused onto the pyridine (B92270) core.

The pyrrolopyridine skeleton, particularly the 7-azaindole (B17877) isomer (1H-pyrrolo[2,3-b]pyridine), is a privileged scaffold in medicinal chemistry, found in numerous kinase inhibitors. acs.orgresearchgate.net While the direct use of 3-Pyridinamine, 2-iodo-4-methyl- is not extensively documented, its structural motif (a 3-amino-2-halopyridine) is a classic precursor for the synthesis of the isomeric 1H-pyrrolo[3,2-b]pyridine scaffold. The general and well-established synthetic strategy involves a palladium-catalyzed cross-coupling reaction at the C-2 position, followed by a cyclization involving the C-3 amino group.

A primary method for this transformation is the Sonogashira coupling of a terminal alkyne with the 2-iodo group, followed by an intramolecular cyclization to form the pyrrole (B145914) ring. acs.org This sequence, known as the Sonogashira/cyclization cascade, is a powerful tool for constructing the azaindole core. The reaction between an amino-iodopyridine and a terminal alkyne is typically catalyzed by a palladium complex and a copper(I) co-catalyst. acs.orgrsc.org The versatility of this reaction allows for the introduction of a wide variety of substituents onto the resulting pyrrolopyridine ring system, depending on the alkyne used.

| Reaction Type | Coupling Partner | Key Reagents | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Sonogashira Coupling & Cyclization | Terminal Alkyne | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) Co-catalyst | Substituted 1H-Pyrrolo[3,2-b]pyridine | acs.org |

| Suzuki Coupling & Cyclization | Boronic Acid/Ester | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand, Base | Aryl-substituted 1H-Pyrrolo[3,2-b]pyridine | researchgate.net |

The resulting pyrrolo[3,2-b]pyridine derivatives are of significant interest as they are structural isomers of FDA-approved drugs and are explored as inhibitors for critical biological targets like Fms-like tyrosine kinase 3 (FLT3) and Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1). acs.orgrsc.org

Imidazopyridines represent another class of fused heterocycles with broad applications in medicinal chemistry and materials science. bio-conferences.orgnih.gov The specific isomer formed depends on the starting aminopyridine. While 2-aminopyridines are commonly used to synthesize imidazo[1,2-a]pyridines, 3-aminopyridine (B143674) precursors like 3-Pyridinamine, 2-iodo-4-methyl- are key to forming the isomeric imidazo[1,5-a]pyridine (B1214698) scaffold. rsc.orgbio-conferences.orgnih.gov

The synthesis of the imidazo[1,5-a]pyridine ring system can be achieved through various methods, including the cyclocondensation of a 3-aminopyridine derivative with a suitable two-carbon synthon. rsc.org Modern synthetic methods include copper-catalyzed transannulation reactions of N-heteroaryl ketones with alkylamines and iron-catalyzed C-H amination reactions. organic-chemistry.org These strategies highlight the utility of the 3-amino group in forming the five-membered imidazole (B134444) ring fused to the pyridine core. The presence of the 2-iodo and 4-methyl groups on the starting material allows for pre- or post-cyclization functionalization to generate diverse libraries of imidazo[1,5-a]pyridine derivatives for biological screening.

Development of Ligands for Catalytic Processes

Aminopyridines are well-established structural motifs in the design of ligands for transition metal catalysis. acs.orgrsc.org The nitrogen atoms of the pyridine ring and the amino group can act as coordination sites for metal centers, such as palladium. rsc.org The development of specialized, often sterically bulky, ligands has been a major advance in cross-coupling chemistry, enabling reactions with higher efficiency and broader substrate scope. nih.gov

3-Pyridinamine, 2-iodo-4-methyl- serves as a valuable platform for creating novel ligands. The aminopyridine core can be elaborated into more complex structures. For example, palladium-catalyzed C-N cross-coupling reactions can be used to attach aryl groups to the amino nitrogen, creating multidentate ligands. acs.org Furthermore, the 2-iodo substituent provides a reactive handle for introducing other coordinating groups, such as phosphines, via palladium-catalyzed C-P coupling, a strategy used to synthesize effective phosphine-imidazopyridine ligands from aminopyridine precursors. researchgate.net The resulting ligands, incorporating the aminopyridine backbone, can be used to create catalysts for a range of transformations, including Suzuki-Miyaura and Buchwald-Hartwig reactions. acs.orgresearchgate.net

Precursor in the Synthesis of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. They are typically small molecules designed to interact with a specific biological target, such as an enzyme or receptor, thereby helping to elucidate its function. The heterocyclic scaffolds derived from 3-Pyridinamine, 2-iodo-4-methyl- have been successfully developed into potent and selective chemical probes.

Derivatives of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which can be synthesized from related aminohalopyridines, have been identified as inhibitors of several protein kinases. acs.orgrsc.org For instance, they have been developed as inhibitors of SGK-1 kinase, which is implicated in cell proliferation and electrolyte homeostasis, and FLT3 kinase, a target in acute myeloid leukemia. acs.orgrsc.org Iodinated compounds themselves can also serve as valuable ligands for biological targets; for example, iodinated aminotetralins have been developed as selective ligands for dopamine (B1211576) D2 and D3 receptors, crucial for neuroscience research. nih.gov The ability to synthesize these complex heterocycles from 3-Pyridinamine, 2-iodo-4-methyl- positions it as a key starting material in the generation of targeted chemical probes.

Utility in the Synthesis of Novel Organic Materials

The synthesis of novel organic materials with tailored electronic and photophysical properties is a major focus of modern chemistry. The Sonogashira cross-coupling reaction, for which 3-Pyridinamine, 2-iodo-4-methyl- is an ideal substrate due to its aryl iodide group, is a cornerstone of this field. rsc.org This reaction allows for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, creating conjugated enyne systems. rsc.org

By using 3-Pyridinamine, 2-iodo-4-methyl- as a building block, chemists can construct rigid, π-conjugated oligomers and polymers. The aminopyridine unit can be incorporated into larger molecular wires or frameworks, where it can influence the material's electronic properties, solubility, and self-assembly behavior. For example, Pd-catalyzed coupling of 3-aminopyridines with aryl bromides has been used to prepare a family of radical-trapping antioxidants suitable for use as fuel additives. acs.org

Design and Synthesis of Photoactive or Electroactive Molecules

The construction of photoactive and electroactive molecules often relies on creating extended π-conjugated systems that can absorb and emit light or facilitate electron transport. The synthetic pathways available from 3-Pyridinamine, 2-iodo-4-methyl- are directly applicable to this goal.

The Sonogashira coupling reaction, as mentioned previously, is a powerful method for generating such systems. rsc.org The resulting aryl-alkyne structures are often highly chromophoric. Furthermore, the fused heterocyclic systems, such as pyrrolopyridines and imidazopyridines, synthesized from this precursor are themselves electron-rich aromatic systems that can be part of a larger photoactive or electroactive molecule. Imidazopyridine derivatives, for instance, are known to exhibit significant fluorescent properties, which have been utilized in the construction of polymer films. nih.gov The strategic placement of the iodo group on the pyridine ring provides a precise point for C-C bond formation, allowing for the rational design and synthesis of complex molecules with desired optoelectronic functions.

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of specialty chemicals is undergoing a paradigm shift towards sustainability. For 3-Pyridinamine, 2-iodo-4-methyl-, future research will likely prioritize the development of environmentally benign synthetic routes. This involves moving away from hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.

Key areas of exploration include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus reducing waste.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to enable reactions under milder conditions with higher selectivity. For instance, a greener chemistry approach has been reported for the synthesis of a related pyridine (B92270) derivative, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, which improves productivity and reduces solvent use by not isolating intermediate steps. researchgate.net

Flow Chemistry and Automated Synthesis Applications

Continuous flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, better reproducibility, and the ability to rapidly screen reaction conditions. For the synthesis and derivatization of 3-Pyridinamine, 2-iodo-4-methyl-, these technologies represent a major avenue for future research.

A modular, automated continuous flow synthesis has been successfully applied to produce spirocyclic tetrahydronaphthyridines from primary alkylamines. nih.gov This approach, which combines photoredox catalysis with high-temperature reactions in a flow system, could be adapted for the functionalization of 3-Pyridinamine, 2-iodo-4-methyl-. nih.gov The benefits include precise control over reaction parameters, reduced reaction times, and the potential for seamless integration of reaction, purification, and analysis steps.

Table 1: Comparison of Batch vs. Flow Chemistry for Pyridine Derivative Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Easily scalable by extending run time |

| Heat & Mass Transfer | Often inefficient | Highly efficient |

| Safety | Handling of unstable intermediates can be hazardous | Unstable intermediates are generated and consumed in situ |

| Reproducibility | Can be variable | High |

| Process Optimization | Time-consuming | Rapid via automated parameter screening |

Chemoinformatics and Machine Learning for Compound Discovery and Optimization

Chemoinformatics and machine learning are becoming indispensable tools in modern chemical research. nih.gov These computational approaches can accelerate the discovery of new compounds and optimize the properties of existing ones. In the context of 3-Pyridinamine, 2-iodo-4-methyl-, these technologies can be applied to:

Predict Physicochemical Properties: Algorithms can predict properties such as solubility, reactivity, and potential biological activity, guiding experimental efforts. nih.gov

Virtual Screening: Large virtual libraries of derivatives can be screened to identify candidates with desired characteristics for specific applications.

Reaction Prediction: Machine learning models can predict the outcomes of chemical reactions, aiding in the design of novel synthetic pathways. researchgate.net

The use of machine learning in chemoinformatics allows researchers to extract meaningful data from chemical structures and predict the properties of untested compounds, thereby streamlining the research and development process. nih.govresearchgate.net

Development of Novel Catalytic Systems for Derivatization

The development of new and more efficient catalytic systems is crucial for unlocking the full potential of 3-Pyridinamine, 2-iodo-4-methyl- as a building block. The presence of both an amino group and an iodo substituent on the pyridine ring offers multiple sites for derivatization through various cross-coupling reactions.

Future research will likely focus on:

Photoredox Catalysis: This approach uses light to drive chemical reactions, often under mild conditions. It has been used for the hydroaminoalkylation of vinylpyridines, a process that could be relevant for the functionalization of aminopyridines. nih.gov

Dual Catalysis: Combining two different catalytic cycles in one pot to achieve transformations that are not possible with a single catalyst.

Nanocatalysts: Utilizing the unique properties of nanoparticles to achieve high catalytic activity and selectivity.

Exploration of New Reaction Pathways for Advanced Functionalization

Beyond established synthetic methods, the exploration of novel reaction pathways will open up new avenues for the advanced functionalization of 3-Pyridinamine, 2-iodo-4-methyl-. The unique electronic and steric properties of this molecule, conferred by the interplay of the amino, iodo, and methyl groups, can be harnessed to achieve unprecedented chemical transformations.

For instance, the synthesis of trifluoromethylpyridines, which are key motifs in agrochemicals and pharmaceuticals, often involves the substitution of bromo- or iodopyridines. nih.gov This highlights the potential of the iodo-group in 3-Pyridinamine, 2-iodo-4-methyl- as a handle for introducing a wide range of functional groups. Similarly, the synthesis of quinazoline (B50416) derivatives has been achieved from iodo-substituted precursors, demonstrating the versatility of such intermediates. researchgate.net The presence of both chlorine and iodine atoms on a pyridine ring in a related compound, 2-Chloro-3-iodopyridin-4-amine, renders it a valuable building block in organic synthesis for pharmaceuticals and agrochemicals. chemicalbook.com

Future research could investigate C-H activation reactions, which would allow for the direct functionalization of the pyridine ring, or explore novel cyclization reactions to construct more complex heterocyclic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.